3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride can be sourced from various chemical suppliers and is often used as an intermediate in organic synthesis. It falls under the broader classification of pyridine derivatives, which are known for their roles in pharmaceuticals and agrochemicals. The compound is also associated with various patents that explore its synthetic routes and potential applications in medicinal chemistry .
The synthesis of 3,4-dihydro-1H-pyrano[3,4-c]pyridine hydrochloride typically involves multi-step reactions starting from readily available precursors. Common methods include:
For instance, one method involves the reaction of a substituted phenol with a suitable aldehyde in the presence of an acid catalyst to facilitate cyclization. The reaction conditions often require careful control of temperature and pH to optimize yield and selectivity .
The molecular structure of 3,4-dihydro-1H-pyrano[3,4-c]pyridine hydrochloride consists of a fused pyrano and pyridine ring system. The compound exhibits a bicyclic structure that contributes to its chemical reactivity and biological activity.
3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride can participate in various chemical reactions typical of heterocyclic compounds:
Specific reactions may involve halogenation or alkylation processes where substituents are introduced to enhance biological activity or modify physical properties .
The mechanism of action for compounds like 3,4-dihydro-1H-pyrano[3,4-c]pyridine hydrochloride often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to modulation of various biochemical pathways.
Research indicates that such compounds may act as inhibitors or modulators within specific signaling pathways, potentially impacting processes like neurotransmission or inflammation . Detailed studies on binding affinities and kinetic parameters are essential for understanding their pharmacodynamics.
Relevant data regarding melting points or specific heat capacities may vary based on experimental conditions .
3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride has several scientific applications:
The ongoing research into this compound highlights its versatility and potential as a valuable tool in drug discovery and development .
Fused pyranopyridine heterocycles represent a privileged structural class in modern medicinal chemistry, characterized by their bicyclic frameworks combining oxygen-containing pyran and nitrogen-containing pyridine rings. These scaffolds demonstrate remarkable versatility in drug design due to their favorable physicochemical properties, diverse pharmacological profiles, and capacity for extensive structural modification. Among these heterocycles, the pyrano[3,4-c]pyridine system has emerged as a particularly valuable template, with its saturated derivative 3,4-Dihydro-1H-pyrano[3,4-c]pyridine serving as a key synthetic intermediate. The hydrochloride salt form (C₉H₁₀ClNO₃; molecular weight 215.63 g/mol) significantly enhances aqueous solubility and crystallinity, facilitating handling and biological evaluation [8]. This review systematically examines the nomenclature, historical development, and pharmacophoric significance of this structurally distinctive chemotype.
Pyrano[3,4-c]pyridines belong to the broader category of [c]-fused bicyclic heterocycles where the pyran oxygen and pyridine nitrogen occupy specific relative positions. According to IUPAC conventions, the prefix "pyrano[3,4-c]pyridine" specifies the fusion between the pyran ring (containing oxygen) and the pyridine ring (containing nitrogen), with the fusion occurring between pyran atoms 3 and 4 and pyridine atom positions defined by the fusion type. The c-fusion indicates bond formation between pyran's 3a- and 4-positions and pyridine's 4a- and 4b-positions [6].
The compound 3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid hydrochloride features a partially saturated pyran ring, specifically dihydropyran, reducing aromaticity while retaining planarity crucial for biomolecular interactions. The core structure incorporates:
Its molecular structure is represented by the SMILES notation "C1COCC2=CN=C(C=C21)C(=O)O.Cl" and the InChIKey "ZDVRMVOZAHNHOK-UHFFFAOYSA-N" [8]. Crucially, this isomer must be distinguished from other pyranopyridine fusion patterns ([2,3-b], [3,4-b], [4,3-b], etc.), which exhibit distinct electronic distributions and biological behaviors.
Table 1: Structural Comparison of Key Pyrano-Pyridine Isomers
Fusion Type | Ring Junction | Key Functional Group Positions | Representative Compound |
---|---|---|---|
Pyrano[3,4-c]pyridine | c-fusion | C6-carboxylic acid | 3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid hydrochloride |
Pyrano[2,3-b]pyridine | b-fusion | C6-aldehyde | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde [8] |
Pyrrolo[3,4-c]pyridine | c-fusion | Variable (C1,C3,C4,C6) | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine derivatives [3] [4] |
The exploration of pyrano-pyridine scaffolds emerged alongside broader investigations into fused bicyclic heterocycles during the mid-20th century. Initial interest stemmed from the structural analogy to naturally occurring alkaloids and nucleobases. Early synthetic routes relied on classical cyclization approaches, such as acid-catalyzed cyclodehydration or thermal condensation of functionalized pyridine precursors [7]. These methods often suffered from modest yields and limited functional group tolerance.
Significant advancements occurred with the adaptation of multicomponent reactions (MCRs) in the 1990s and 2000s. MCRs provided efficient, atom-economical routes to access highly functionalized pyrano[3,4-c]pyridine cores, enabling the generation of diverse chemical libraries for biological screening. Industrial-scale synthesis further optimized conditions using large-scale reactors with controlled temperature and pressure, employing purification techniques like recrystallization or chromatography to achieve high-purity material suitable for pharmaceutical development .
The identification of the pyrano[3,4-c]pyridine core as a bioactive scaffold accelerated in the early 21st century. Key milestones include:
Table 2: Historical Development Timeline of Pyrano[3,4-c]Pyridine Derivatives
Era | Synthetic Advance | Therapeutic Application Milestone |
---|---|---|
Pre-1990s | Classical cyclizations (Acid catalysis) | Structural characterization; Limited biological screening |
1990s-2000s | Multicomponent Reactions (MCRs) | Aldose Reductase Inhibitors (e.g., Alkanoic acid derivatives 7a-c) [3] |
2000s-2010s | Industrial-scale optimized cyclizations | GPR119 agonists (e.g., Benzenesulfonamide derivatives 8a) [3] |
2010s-Present | Catalytic asymmetric synthesis | Kinase inhibitors; Advanced lead optimization stages |
The 3,4-Dihydro-1H-pyrano[3,4-c]pyridine scaffold embodies a versatile pharmacophore due to its balanced spatial and electronic properties. Its significance arises from three key features:
Bidirectional Hydrogen Bonding Capacity: The pyridine nitrogen (basic site, pKa ~5-7 when protonated) acts as a hydrogen bond acceptor, while the carboxylic acid at C6 (acidic site, pKa ~4-5) serves as a potent hydrogen bond donor/acceptor pair. This allows simultaneous interaction with complementary residues in enzyme binding pockets or receptor sites. For instance, in aldose reductase inhibitors like compound 7a (IC₅₀ = 1.4 µM), the carboxylate anion forms critical salt bridges with the enzyme's cationic residues (e.g., Tyr48, His110), while the protonated pyridine nitrogen stabilizes the transition state [3] .
Enhanced Physicochemical Profile via Salt Formation: The hydrochloride salt significantly improves aqueous solubility compared to the free base, facilitating pharmacokinetic optimization. Protonation of the pyridine nitrogen creates a zwitterionic structure (carboxylate anion and pyridinium cation) at physiological pH, enhancing membrane permeability via paracellular transport or active uptake mechanisms [3].
Planar, Electron-Rich Aromatic Surface: The fused bicyclic system provides a rigid, moderately planar framework ideal for π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) and cation-π interactions with lysine or arginine side chains. Substituent effects are profound, particularly at C4 and C6:
Table 3: Impact of Key Substituents on Pharmacological Activity
Position | Substituent | Biological Effect | Example & Activity |
---|---|---|---|
C4 | Phenoxy | Moderate insulin sensitization (Mouse adipocytes: ~7.4-37.4% increase) | Compound 6a [3] |
C4 | 4-Iodophenoxy | Enhanced insulin sensitization (>30% increase) | Compound 6b [3] |
C4 | Ethyl/Propyl chains | Increased GPR119 agonist potency (vs. Methyl/H) | Compounds in series 8 [3] |
C6 | Free carboxylic acid | Essential for aldose reductase inhibition (IC₅₀ 1.4-2.5 µM) | Compounds 7a-b [3] |
C6 | Ethyl ester | Loss of aldose reductase inhibitory activity | Ester analogues of 7 [3] |
N5 | Protonation (HCl salt) | Improved aqueous solubility; Enhanced crystallinity | C₉H₁₀ClNO₃ [8] |
The scaffold's versatility is further demonstrated by its tolerance for diverse modifications, enabling optimization of target affinity, selectivity, and drug-like properties. For instance, incorporating methyl groups (e.g., at the dihydropyran C3) can shield metabolic soft spots, improving microsomal stability (e.g., 8a: RLM CL = 84 µL/min/mg) without compromising potency [3]. The ongoing exploration of this core in targeting emerging therapeutic targets like kinases, epigenetic regulators, and immune modulators underscores its enduring pharmacophoric value in rational drug design.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4